

Applications of Ethyl 7-Methoxybenzofuran-2-carboxylate in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: ethyl 7-methoxybenzofuran-2-carboxylate

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Ethyl 7-methoxybenzofuran-2-carboxylate serves as a pivotal scaffold and versatile intermediate in the realm of medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a foundational building block for the synthesis of a diverse array of derivatives exhibiting significant therapeutic potential. These derivatives have shown promise in targeting a range of conditions, most notably neurodegenerative diseases and cancer. This document provides a comprehensive overview of the applications of **ethyl 7-methoxybenzofuran-2-carboxylate**-derived compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Neuroprotective Applications

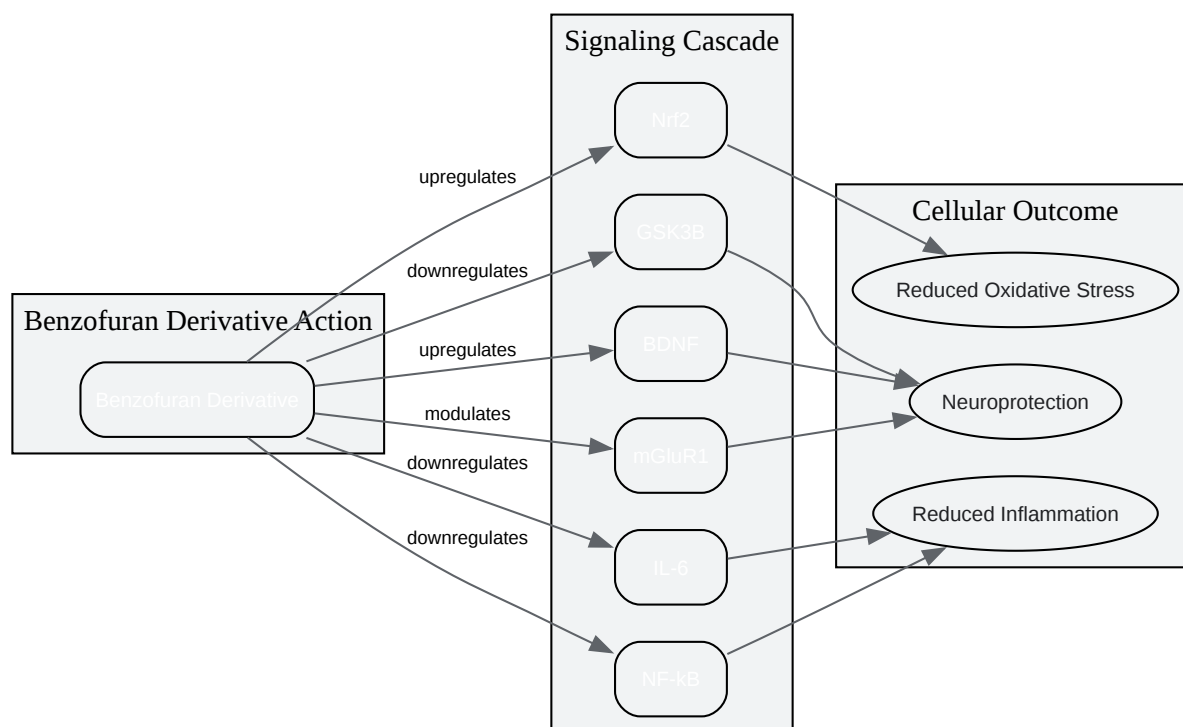
Derivatives of **ethyl 7-methoxybenzofuran-2-carboxylate** have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds primarily exert their effects through mechanisms such as the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (A β) plaque aggregation, and antioxidant activity.

Quantitative Data for Neuroprotective Derivatives

Compound Class	Specific Derivative Example	Biological Activity	Quantitative Data	Reference
Benzofuran-2-Carboxamides	7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides	Neuroprotection against NMDA-induced excitotoxicity	Increased cell viability to over 85% at 30-300 μ M	[1][2]
Tacrine-Benzofuran Hybrids	Not specified	Acetylcholinesterase (AChE) Inhibition	Not specified in provided abstracts	[3]
Coumarin-Benzofuran Hybrids	Not specified	Acetylcholinesterase (AChE) Inhibition & A β Aggregation Inhibition	Not specified in provided abstracts	[3]
Benzofuran-type Stilbenes	Moracin O, R, and P	Neuroprotection against glutamate-induced cell death	Significant neuroprotective activity	[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of benzofuran derivatives are often attributed to their modulation of specific signaling pathways. For instance, some derivatives have been shown to mediate their effects through the metabotropic glutamate receptor 1 (mGluR1) pathway. Furthermore, they can influence the expression of key proteins involved in neuronal survival and inflammation, such as Brain-Derived Neurotrophic Factor (BDNF), Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF- κ B), Interleukin-6 (IL-6), and Glycogen Synthase Kinase 3 Beta (GSK3 β). [4][5]



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Caption: Neuroprotective signaling pathways modulated by benzofuran derivatives.

Anticancer Applications

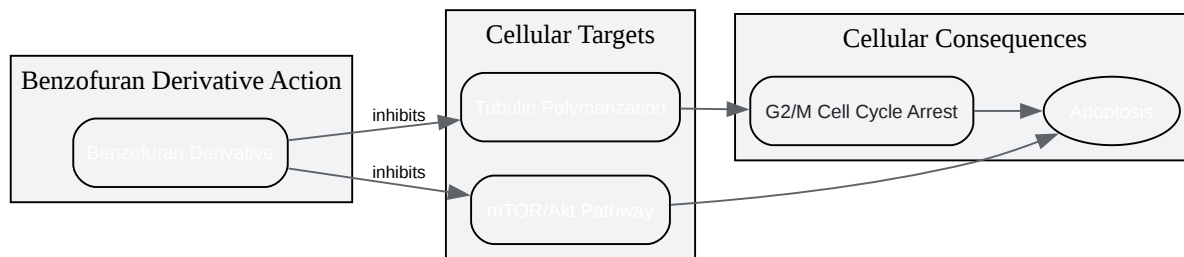
A significant area of research for **ethyl 7-methoxybenzofuran-2-carboxylate** derivatives is in oncology. Various synthesized compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data for Anticancer Derivatives

Compound Class	Specific Derivative Example	Cancer Cell Line	IC50 Value	Reference
Benzofuran-2-carboxamides	Derivative 50g	HCT-116	0.87 μ M	[6]
HeLa	0.73 μ M	[6]		
A549	0.57 μ M	[6]		
HepG2	5.74 μ M	[6]		
3-Methylbenzofuran Derivatives	Derivative 16b	A549	1.48 μ M	[6]
2-Acetyl-7-phenylaminobenzofuran	Compound 27	MDA-MB-468	0.16 μ M	[6]
HepG2	1.63 μ M	[6]		
MDA-MB-231	>5.80 μ M	[6]		
A549	>5.80 μ M	[6]		
Oxindole-based Benzofuran Hybrids	Compound 22f	MCF-7	2.27 μ M	[6]
T-47D	7.80 μ M	[6]		

Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are linked to their ability to interfere with critical cellular processes. For example, some benzofuran derivatives have been shown to inhibit the mTOR/Akt signaling pathway, a central regulator of cell growth and proliferation. Others function by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]



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Caption: Anticancer mechanisms of action for benzofuran derivatives.

Experimental Protocols

Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate

This protocol describes a general method for the synthesis of the title compound.

Materials:

- 2-Hydroxy-3-methoxybenzaldehyde
- Ethyl bromoacetate
- Anhydrous potassium carbonate (K_2CO_3)
- Acetonitrile (ACN)
- Ethyl acetate
- Hexane
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **ethyl 7-methoxybenzofuran-2-carboxylate**.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)

- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Test compound (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add 25 μ L of 15 mM ATCI, 125 μ L of 3 mM DTNB, and 50 μ L of phosphate buffer.
- Add 25 μ L of the test compound solution at various concentrations.
- Initiate the reaction by adding 25 μ L of 0.2 U/mL AChE solution.
- Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
- Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell line of interest
- Complete culture medium

- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plate
- CO₂ incubator
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Treat the cells with various concentrations of the test compound and incubate for 48 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Thioflavin T (ThT) Assay for A β Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils.

Materials:

- A β (1-42) peptide

- Thioflavin T (ThT)
- Phosphate buffer (pH 7.4)
- Test compound
- 96-well black plate with a clear bottom
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of A β (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to the desired concentration.
- In a 96-well plate, mix the A β peptide solution with the test compound at various concentrations.
- Incubate the plate at 37°C with continuous shaking to promote aggregation.
- At specified time points, add ThT solution to each well.
- Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.
- The percentage of inhibition of A β aggregation is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.

Conclusion

Ethyl 7-methoxybenzofuran-2-carboxylate is a highly valuable scaffold in medicinal chemistry, providing access to a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as neuroprotective and anticancer agents, with well-defined mechanisms of action involving key signaling pathways. The protocols provided herein offer a foundation for the synthesis and evaluation of novel compounds based on this versatile chemical entity, paving the way for the development of new and effective therapeutics. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.

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